N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine
Overview
Description
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine (5-BP-MCB) is a cyclobutanamine derivative with a bromopyridin-3-ylmethyl substituent at the N-position. It is a relatively new compound, first synthesized in 2020 by a team of Japanese researchers. 5-BP-MCB has been studied for its potential as a therapeutic agent and as a tool for studying biochemical and physiological effects.
Scientific Research Applications
Synthesis and Toxicity Assessment
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine and its derivatives have been studied for their synthesis and toxicity assessment. One study evaluated the toxicity of 3-oxobutanamide derivatives, including this compound, using human lymphocytes and isolated mitochondria. It was found that these compounds exhibited low toxicity at lower concentrations but increased toxicity at higher concentrations. A particular focus was on the toxicity of compounds with bromine substituents, which showed marked cellular and mitochondrial toxicity (Razzaghi-Asl et al., 2017).
Oxidant Properties and Vitamin Influence
Another research angle explored the impact of derivatives of N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine on oxidant properties and vitamin levels in rats. A study synthesized novel compounds and assessed their effects on serum vitamins A, E, C, selenium, and malondialdehyde levels. The results indicated that these compounds could induce severe stress and increase free radicals (Karatas et al., 2006).
Analytical Characterization and Identification
The compound's derivatives have also been the subject of studies focused on analytical characterization and identification. For example, a study presented the identification and synthesis of a research chemical structurally related to N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine, exploring its potential pharmacological activities (McLaughlin et al., 2016).
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-8(5-12-7-9)6-13-10-2-1-3-10/h4-5,7,10,13H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXZLJWSHJNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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